![molecular formula C26H24N4O4S2 B2531879 5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 688790-98-9](/img/structure/B2531879.png)
5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Antitumor Evaluation
The synthesis of thiazoloquinoline derivatives, as described in the first paper, involves the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles. This process yields 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines. The study highlights that the antitumor activity of these compounds is significantly influenced by specific structural features. These include a positive charge density at carbon C-7, a side chain with two basic nitrogens at position C-2 or C-9, and a pKa value between 7.5 and 10 in the most basic center. Additionally, the conformational flexibility of the basic side chain is crucial for the antitumor activity. The presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent and a fluorine atom at the C-7 position enhances the activity against several cell lines .
Synthesis, Characterization, and Antibacterial Evaluation
The second paper discusses the synthesis and characterization of a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives. These compounds were characterized using spectral techniques such as 1H and 13C NMR, LCMS, and IR. The antibacterial activities of these derivatives were tested against nine different Gram-positive and Gram-negative bacterial strains. The study found that quinazoline derivatives containing a thiazole ring, specifically compounds 2a and 2b, showed good antibacterial activity .
Molecular Structure Analysis
The molecular structure of the compounds in both studies is complex, with multiple rings and substituents that contribute to their biological activity. The thiazoloquinoline derivatives possess a tricyclic planar heteroaromatic framework, which is essential for their antitumor properties . The quinazoline derivatives are characterized by a tetrahydroquinazolinyl moiety attached to a piperidine carboxamide, which is significant for their antibacterial efficacy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are cyclizations that lead to the formation of the core heterocyclic structures. The specific substituents and functional groups introduced during the synthesis play a critical role in determining the biological activity of the final compounds. The cyclization reactions are likely facilitated by conditions that promote the closure of the ring systems, such as the use of catalysts or specific reagents .
Physical and Chemical Properties Analysis
While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that the solubility, stability, and reactivity of these molecules are influenced by their heterocyclic structures and substituents. The basicity of the side chains, indicated by the pKa values, is particularly important for the antitumor activity of the thiazoloquinoline derivatives . The spectral data provided for the quinazoline derivatives, such as NMR, LCMS, and IR, suggest that these compounds have distinct chemical signatures that can be used to confirm their structure and purity .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
The creation of quinoline and quinazoline derivatives often involves multi-step synthetic routes. For instance, Mohamed, Abdel-Latif, and Ahmed (2020) described the synthesis of fused quinazoline derivatives starting from 3-methylcyclohexanone, which reacted with aminopyrazoles, aminotriazole, and aminotetrazole, leading to these derivatives. Similarly, Aleqsanyan and Hambardzumyan (2021) synthesized hetarylquinolines containing thiazolidine and dihydrothiazole rings, showcasing the diversity in synthetic approaches to crafting complex quinazoline structures (Mohamed, H., Abdel-Latif, M., & Ahmed, S. (2020), Aleqsanyan, I. L., & Hambardzumyan, L. (2021)).
Characterization and Computational Studies
Detailed characterization and computational studies, such as DFT calculations, are crucial for understanding the properties and stability of synthesized compounds. For example, Kut, Onysko, and Lendel (2020) conducted DFT computational studies on synthesized quinazoline compounds, revealing insights into their charge transfer properties (Kut, N., Onysko, M., & Lendel, V. (2020)).
Biological Applications
Antimicrobial and Antituberculosis Studies
Some quinazoline derivatives exhibit significant antimicrobial and antituberculosis activities. Chitra, Paul, and Muthusubramanian (2011) synthesized 3-heteroarylthioquinoline derivatives, showing potent in vitro activity against Mycobacterium tuberculosis, indicating the potential of these compounds in treating infectious diseases (Chitra, S., Paul, N., & Muthusubramanian, S. (2011)).
Anticancer Activity
The design and synthesis of quinazoline derivatives with enhanced water solubility and cytotoxicity against cancer cells have been explored. Bavetsias et al. (2002) developed water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, demonstrating up to 6-fold increased cytotoxicity compared to the original compound, highlighting the therapeutic potential of these molecules in cancer treatment (Bavetsias, V. et al. (2002)).
作用機序
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They can interact with various biological targets and participate in a wide range of biochemical reactions .
Tetrahydroisoquinolines
This compound also contains a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, and neuroprotective effects .
特性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOXZNYBPPTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)
![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)

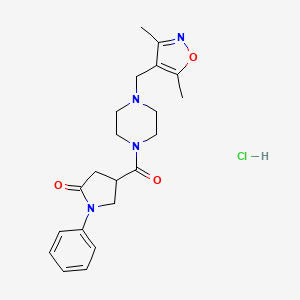
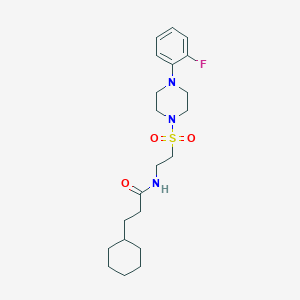
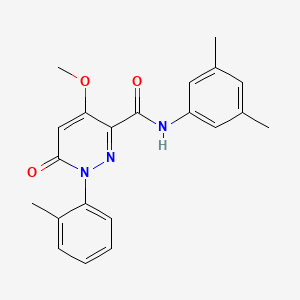
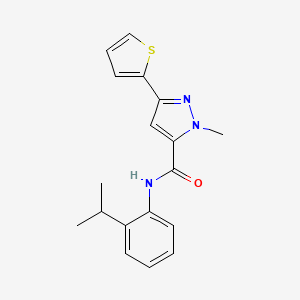
![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)
![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)
![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)
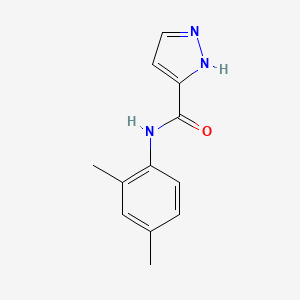
![4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one](/img/structure/B2531818.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2531819.png)